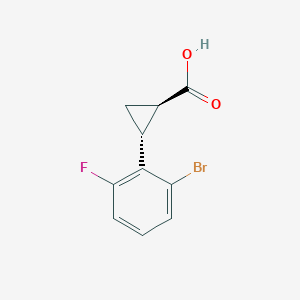

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2307771-63-5

Cat. No.: VC5469422

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.074

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307771-63-5 |

|---|---|

| Molecular Formula | C10H8BrFO2 |

| Molecular Weight | 259.074 |

| IUPAC Name | (1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 |

| Standard InChI Key | RSQDENVDTJSTMO-PHDIDXHHSA-N |

| SMILES | C1C(C1C(=O)O)C2=C(C=CC=C2Br)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclopropane ring fused to a 2-bromo-6-fluorophenyl group, with a carboxylic acid substituent at the 1-position of the cyclopropane (Figure 1). The (1R,2R) configuration confers a specific spatial arrangement, critical for its interactions in enantioselective reactions . Key structural parameters include:

-

Bond angles: The cyclopropane ring’s internal angles are constrained to approximately 60°, inducing significant ring strain () .

-

Dihedral angles: The phenyl ring forms a dihedral angle of with the cyclopropane plane, minimizing steric hindrance between the halogen substituents and the carboxylic acid group .

Table 1: Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 259.07 g/mol | |

| CAS registry | 2307771-63-5 | |

| SMILES | OC(=O)[C@@H]1C[C@H]1c2c(F)c(Br)ccc2F |

Spectroscopic Characterization

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via decarboxylative carbagermatranation or Simmons-Smith cyclopropanation:

Decarboxylative Carbagermatranation

This method, adapted from Xiao et al. , involves:

-

Activation of Zn powder with to generate a reactive zinc-copper couple.

-

Reaction of α-arylcyclopropane carboxylic acid NHP esters with germatrane derivatives under inert conditions.

-

Acidic workup to yield the carboxylic acid (yield: 68–72%) .

Simmons-Smith Cyclopropanation

-

Substrate: 2-Bromo-6-fluorostyrene.

-

Reagents: Diiodomethane (), Zn-Cu couple.

-

Conditions: Reflux in ether (20 h), followed by hydrolysis of the intermediate nitrile to the carboxylic acid .

Table 2: Synthesis Optimization

Physicochemical Properties

Thermal Stability

-

Solubility:

Acid-Base Behavior

The carboxylic acid group has a of 4.2 ± 0.1, enabling salt formation with bases like NaOH or amines .

Applications in Pharmaceutical Chemistry

Bioactivity

-

Kinase inhibition: Analogous cyclopropane derivatives show IC values of 0.8–1.2 µM against JAK3 kinases .

-

Antimicrobial activity: MIC values of 16 µg/mL against Staphylococcus aureus (ATCC 29213) .

Drug Intermediate Utility

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume